molecular formula C5H5ClN2O B156008 6-Chloro-4-methylpyridazin-3(2H)-one CAS No. 1834-27-1

6-Chloro-4-methylpyridazin-3(2H)-one

Cat. No.: B156008
CAS No.: 1834-27-1
M. Wt: 144.56 g/mol
InChI Key: VCFUTDUJFGHTKM-UHFFFAOYSA-N
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Description

6-Chloro-4-methylpyridazin-3(2H)-one is a heterocyclic compound with the molecular formula C5H5ClN2O It features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2 The chlorine atom is attached at position 6, and the methyl group (CH3) is at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methylpyridazin-3(2H)-one typically involves the chlorination of 4-methylpyridazin-3(2H)-one. One common method includes the reaction of 4-methylpyridazin-3(2H)-one with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

4-Methylpyridazin-3(2H)-one+SOCl2This compound+SO2+HCl\text{4-Methylpyridazin-3(2H)-one} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-Methylpyridazin-3(2H)-one+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at position 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group at position 4 can be oxidized to form a carboxylic acid derivative.

    Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of 6-substituted derivatives, such as 6-amino-4-methylpyridazin-3(2H)-one.

    Oxidation: Formation of 4-carboxy-6-chloropyridazin-3(2H)-one.

    Reduction: Formation of 4-methyl-1,2-dihydropyridazin-3(2H)-one.

Scientific Research Applications

6-Chloro-4-methylpyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly as enzyme inhibitors or receptor antagonists.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-Chloro-4-methylpyridazin-3(2H)-one depends on its specific application. In biological systems, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biochemical pathways. The chlorine and methyl groups contribute to its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyridazin-3(2H)-one: Lacks the chlorine atom at position 6, resulting in different reactivity and biological activity.

    6-Chloropyridazin-3(2H)-one: Lacks the methyl group at position 4, affecting its chemical properties and applications.

    4,6-Dichloropyridazin-3(2H)-one: Contains an additional chlorine atom at position 4, leading to distinct chemical behavior.

Uniqueness

6-Chloro-4-methylpyridazin-3(2H)-one is unique due to the presence of both chlorine and methyl groups, which influence its reactivity and potential applications. The combination of these substituents allows for specific interactions with biological targets and provides versatility in synthetic chemistry.

Properties

IUPAC Name

3-chloro-5-methyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-3-2-4(6)7-8-5(3)9/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFUTDUJFGHTKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NNC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171420
Record name 3(2H)-Pyridazinone, 6-chloro-4-methyl- (9CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1834-27-1
Record name 3(2H)-Pyridazinone, 6-chloro-4-methyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001834271
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Record name 1834-27-1
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Record name 3(2H)-Pyridazinone, 6-chloro-4-methyl- (9CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-4-methylpyridazin-3(2H)-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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